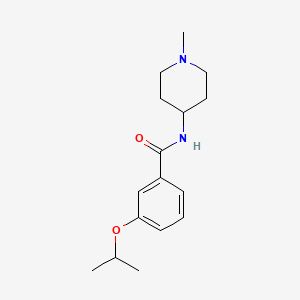![molecular formula C19H18N4S B5037965 2-amino-6-[(3-cyclopropyl-1-phenylpropyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5037965.png)
2-amino-6-[(3-cyclopropyl-1-phenylpropyl)thio]-3,5-pyridinedicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-6-[(3-cyclopropyl-1-phenylpropyl)thio]-3,5-pyridinedicarbonitrile is a chemical compound that belongs to the class of pyridine derivatives. It is commonly referred to as CP-154,526 and has been the subject of extensive scientific research due to its potential therapeutic applications.
作用机制
CP-154,526 acts as a selective antagonist of the CRF type 1 receptor (CRF1R), which is involved in the stress response and regulation of the HPA axis. By blocking the activity of the CRF1R, CP-154,526 reduces the release of stress hormones such as cortisol and adrenocorticotropic hormone (ACTH), which are involved in the physiological response to stress. This results in anxiolytic and antidepressant effects in animal models, as well as a reduction in stress-related behaviors.
Biochemical and Physiological Effects:
CP-154,526 has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce anxiety-related behaviors in the elevated plus maze and light-dark box tests, as well as reduce depression-like behaviors in the forced swim and tail suspension tests. Additionally, CP-154,526 has been shown to reduce the release of stress hormones such as cortisol and ACTH in response to stress.
实验室实验的优点和局限性
One advantage of CP-154,526 for lab experiments is its selectivity for the CRF1R, which allows for specific modulation of the CRF system without affecting other neurotransmitter systems. Additionally, CP-154,526 has been shown to have good oral bioavailability and a long half-life, which makes it suitable for use in animal models. However, one limitation of CP-154,526 is its poor solubility in water, which can make it difficult to administer in certain experimental paradigms.
未来方向
There are several future directions for research on CP-154,526. One area of interest is its potential therapeutic applications for anxiety and depression in humans. Clinical trials are needed to determine the safety and efficacy of CP-154,526 in humans, as well as to identify the optimal dosage and administration route. Additionally, further research is needed to elucidate the precise mechanism of action of CP-154,526 in modulating the CRF system, as well as its potential interactions with other neurotransmitter systems. Finally, there is a need for the development of more soluble analogs of CP-154,526 that can be more easily administered in experimental paradigms.
合成方法
The synthesis of CP-154,526 involves the reaction of 2-amino-6-chloro-3,5-pyridinedicarbonitrile with 3-cyclopropyl-1-phenylpropylthiol in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide and is typically carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain CP-154,526 in its pure form.
科学研究应用
CP-154,526 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression in humans. Additionally, CP-154,526 has been shown to modulate the activity of the corticotropin-releasing factor (CRF) system, which is involved in stress response and regulation of the hypothalamic-pituitary-adrenal (HPA) axis. This makes CP-154,526 a potential therapeutic target for stress-related disorders such as post-traumatic stress disorder (PTSD).
属性
IUPAC Name |
2-amino-6-(3-cyclopropyl-1-phenylpropyl)sulfanylpyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4S/c20-11-15-10-16(12-21)19(23-18(15)22)24-17(9-8-13-6-7-13)14-4-2-1-3-5-14/h1-5,10,13,17H,6-9H2,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMJDWHXCICNLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC(C2=CC=CC=C2)SC3=C(C=C(C(=N3)N)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-N-ethyl-3-(2-furyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5037883.png)
![N-(3,4-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5037897.png)
![N-[3-(4-morpholinyl)propyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5037903.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5037916.png)
![7-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5037924.png)
![7-(1-azepanylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5037927.png)
![1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5037935.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-cyclohexyl-1,3-oxazole-4-carboxamide](/img/structure/B5037954.png)
![N-butyl-6-chloro-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5037971.png)


![1-[4-(4-ethoxyphenoxy)butoxy]-3-(trifluoromethyl)benzene](/img/structure/B5037985.png)
